molecular formula C20H16ClN3O3 B2572778 3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile CAS No. 320424-93-9

3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile

Cat. No.: B2572778
CAS No.: 320424-93-9
M. Wt: 381.82
InChI Key: CLTUBQQWPDLTGY-MDZDMXLPSA-N
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Description

3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile (CPD) is a small organic molecule that has been extensively studied in the scientific community due to its interesting properties and potential applications. CPD is a member of the isoxazole family, which is composed of heterocyclic compounds containing a nitrogen atom in the ring. CPD has been used in various areas of research, including drug discovery, biochemistry, and pharmacology.

Scientific Research Applications

  • Structural Analysis and Crystallography : The compound and its derivatives have been studied for their structural properties, particularly in crystallography. For example, Asiri et al. (2011) examined the crystal structure of a related compound, highlighting the overlapping atoms in the fused-ring system and the twisted angles of the aromatic rings, which are crucial for understanding the molecular conformation and interactions in such compounds (Asiri et al., 2011).

  • Photochemical and Photophysical Studies : Quantum-chemical investigations into the photoisomerization mechanisms of compounds with similar structures have been conducted. For instance, Jansone et al. (2012) used semiempirical methods to study the trans-cis photoisomerization mechanism of a related compound, providing insights into the electronic and molecular dynamics under light exposure (Jansone et al., 2012).

  • Synthesis of Novel Compounds : Research has focused on synthesizing novel compounds using derivatives of this chemical. Arai et al. (1991) explored the synthesis of new compounds through photocyclization of a related compound, yielding products with potential applications in various chemical processes (Arai et al., 1991).

  • Material Science and Polymer Chemistry : The compound has been used in the development of polymers and materials with unique properties. For example, research on the electrochemical properties of related compounds has implications for the development of new materials with specific electrical characteristics (Pospíšil et al., 1999).

  • Molecular Interaction Studies : The compound has been utilized in studies focusing on molecular interactions, such as hydrogen bonding and halogen bonding, which are critical in the development of new chemical entities with desired properties (Kubicki, 2004).

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[(E)-2-(2,4-dimethoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c1-25-13-7-8-17(19(11-13)26-2)23-10-9-18-15(12-22)20(24-27-18)14-5-3-4-6-16(14)21/h3-11,23H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTUBQQWPDLTGY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3Cl)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3Cl)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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